molecular formula C12H15NO3 B14220632 5-hydroxy-3-methyl-3-propan-2-yl-4H-1,4-benzoxazin-2-one CAS No. 828246-29-3

5-hydroxy-3-methyl-3-propan-2-yl-4H-1,4-benzoxazin-2-one

Cat. No.: B14220632
CAS No.: 828246-29-3
M. Wt: 221.25 g/mol
InChI Key: JJDVCBQJRNHNGO-UHFFFAOYSA-N
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Description

5-hydroxy-3-methyl-3-propan-2-yl-4H-1,4-benzoxazin-2-one is a heterocyclic compound that belongs to the benzoxazinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-3-methyl-3-propan-2-yl-4H-1,4-benzoxazin-2-one can be achieved through several methods. One common approach involves the cyclization of N-acylated anthranilic acid derivatives using cyclizing agents such as acetic anhydride, polyphosphoric acid, sulfuric acid, or pyridine . Another method involves the use of iminium cations from cyanuric chloride and dimethylformamide as cyclizing agents under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and reaction conditions is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-3-methyl-3-propan-2-yl-4H-1,4-benzoxazin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydroquinones.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents into the benzoxazinone ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted benzoxazinones.

Scientific Research Applications

5-hydroxy-3-methyl-3-propan-2-yl-4H-1,4-benzoxazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-hydroxy-3-methyl-3-propan-2-yl-4H-1,4-benzoxazin-2-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-hydroxy-3-methyl-3-propan-2-yl-4H-1,4-benzoxazin-2-one is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in different fields make it a valuable compound for research and industrial purposes.

Properties

CAS No.

828246-29-3

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

5-hydroxy-3-methyl-3-propan-2-yl-4H-1,4-benzoxazin-2-one

InChI

InChI=1S/C12H15NO3/c1-7(2)12(3)11(15)16-9-6-4-5-8(14)10(9)13-12/h4-7,13-14H,1-3H3

InChI Key

JJDVCBQJRNHNGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(C(=O)OC2=CC=CC(=C2N1)O)C

Origin of Product

United States

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